N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chitodextrins are typically synthesized through the partial hydrolysis of chitin. This process involves breaking down the long polymer chains of chitin into shorter oligosaccharides. The hydrolysis can be achieved using acids, enzymes, or a combination of both. Enzymatic hydrolysis is often preferred due to its specificity and mild reaction conditions, which help preserve the integrity of the resulting chitodextrins.
Industrial Production Methods
Industrial production of chitodextrins involves the extraction of chitin from natural sources such as shrimp and crab shells. The chitin is then subjected to deacetylation to produce chitosan, followed by controlled hydrolysis to yield chitodextrins. This process can be optimized to produce chitodextrins with specific degrees of polymerization, tailored for various applications.
Chemical Reactions Analysis
Types of Reactions
Chitodextrins undergo various chemical reactions, including:
Oxidation: Chitodextrins can be oxidized to introduce functional groups such as carboxyl or aldehyde groups, enhancing their reactivity and solubility.
Reduction: Reduction reactions can be used to modify the functional groups on chitodextrins, potentially altering their biological activity.
Substitution: Chitodextrins can undergo substitution reactions where functional groups are replaced with other groups, allowing for the customization of their properties.
Common Reagents and Conditions
Oxidizing agents: Sodium periodate and hydrogen peroxide are commonly used for oxidation reactions.
Reducing agents: Sodium borohydride is often employed for reduction reactions.
Substituting agents: Various alkylating and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chitodextrins with carboxyl or aldehyde groups, while substitution can introduce a wide range of functional groups, enhancing the versatility of chitodextrins for different applications.
Scientific Research Applications
Chitodextrins have a wide range of applications in scientific research, including:
Chemistry: Used as catalysts and stabilizers in various chemical reactions.
Biology: Employed in the study of cell membranes and as carriers for drug delivery.
Medicine: Utilized in the development of drug delivery systems due to their ability to form inclusion complexes with hydrophobic drugs, enhancing their solubility and stability.
Industry: Applied in the food industry as stabilizers and in agriculture as carriers for pesticides and fertilizers.
Mechanism of Action
The mechanism by which chitodextrins exert their effects is primarily through the formation of inclusion complexes with other molecules. The hydrophobic interior of chitodextrins allows them to encapsulate hydrophobic compounds, while the hydrophilic exterior ensures solubility in aqueous environments. This property is particularly useful in drug delivery, where chitodextrins can enhance the solubility and stability of hydrophobic drugs, facilitating their transport and release in the body.
Comparison with Similar Compounds
Chitodextrins are similar to other oligosaccharides such as cyclodextrins, which are also composed of glucose units linked by glycosidic bonds. chitodextrins are derived from chitin and have β-(1,4)-linkages, whereas cyclodextrins are derived from starch and have α-(1,4)-linkages. This difference in linkage type imparts unique properties to chitodextrins, such as their ability to form stronger hydrogen bonds and their higher thermal stability.
Similar Compounds
Cyclodextrins: Composed of α-(1,4)-linked glucose units, used in drug delivery and food industries.
Chitosan: Derived from chitin through deacetylation, used in biomedical applications and water treatment.
Dextrins: Derived from starch, used as adhesives and in food processing.
Chitodextrins stand out due to their unique origin from chitin and their specific β-(1,4)-linkages, which confer distinct physical and chemical properties.
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOJPCSDOXYJJF-KSKNGZLJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121924 | |
Record name | 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801121924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35991-83-4, 35061-50-8 | |
Record name | 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35991-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03013 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801121924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Diacetylchitobiose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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